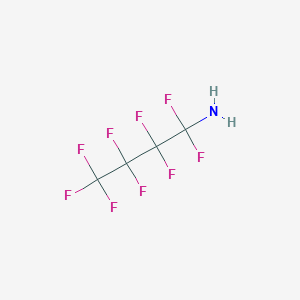
Nonafluorobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonafluorobutan-1-amine is a fluorinated organic compound with the chemical formula C4H4F9N. It is a member of the class of perfluoroalkylamines, which are characterized by the presence of a fully fluorinated carbon chain attached to an amine group. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonafluorobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of nonafluorobutanesulfonyl fluoride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
Electrochemical Fluorination: Nonafluorobutanesulfonyl fluoride is prepared by the electrochemical fluorination of sulfolane.
Industrial Production Methods
Industrial production of this compound often involves large-scale electrochemical fluorination processes followed by amination reactions. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Nonafluorobutan-1-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: While the fluorinated carbon chain is highly resistant to oxidation, the amine group can undergo oxidation and reduction reactions under specific conditions.
Acid-Base Reactions: As a weak base, this compound can react with acids to form ammonium salts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and sulfonyl chlorides are commonly used in nucleophilic substitution reactions with this compound.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amine group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the amine group to form primary amines.
Major Products Formed
Nucleophilic Substitution: The major products are typically alkylated or sulfonylated amines.
Oxidation: Oxidation of the amine group can yield nitroso or nitro compounds.
Reduction: Reduction of the amine group results in primary amines.
Applications De Recherche Scientifique
Nonafluorobutan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and as a building block for more complex molecules.
Biology: Its unique properties make it useful in the study of biological systems, particularly in the development of fluorinated drugs and imaging agents.
Medicine: this compound is explored for its potential use in pharmaceuticals, especially in the design of drugs with improved stability and bioavailability.
Industry: It is used in the production of specialty chemicals, coatings, and materials that require high thermal stability and chemical resistance
Mécanisme D'action
The mechanism of action of nonafluorobutan-1-amine is primarily related to its interaction with biological molecules and its chemical reactivity. The fluorinated carbon chain imparts unique properties such as increased lipophilicity and resistance to metabolic degradation. The amine group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Nonafluorobutan-1-amine can be compared with other similar compounds, such as:
Perfluorobutanesulfonyl Fluoride: While both compounds contain a perfluorinated carbon chain, perfluorobutanesulfonyl fluoride has a sulfonyl fluoride group instead of an amine group, leading to different reactivity and applications.
Nonafluorobutane: This compound lacks the amine group, making it less reactive in nucleophilic substitution reactions but still valuable for its hydrophobic and inert properties.
Fluorinated Amines: Other fluorinated amines, such as perfluoroethylamine and perfluoropropylamine, share similar properties but differ in the length of the fluorinated carbon chain, affecting their physical and chemical characteristics .
Propriétés
Numéro CAS |
74753-16-5 |
|---|---|
Formule moléculaire |
C4H2F9N |
Poids moléculaire |
235.05 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,4-nonafluorobutan-1-amine |
InChI |
InChI=1S/C4H2F9N/c5-1(6,3(9,10)11)2(7,8)4(12,13)14/h14H2 |
Clé InChI |
AMJFYZGCLLOKLZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(F)F)(C(N)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B14445538.png)
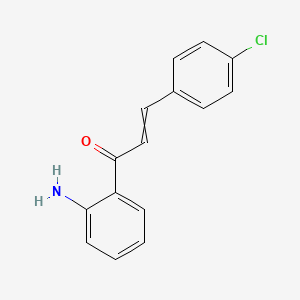
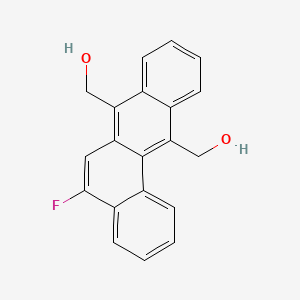
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
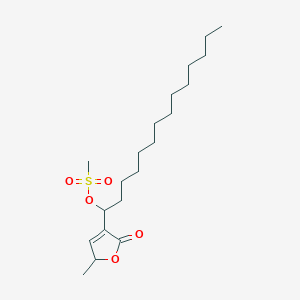
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)

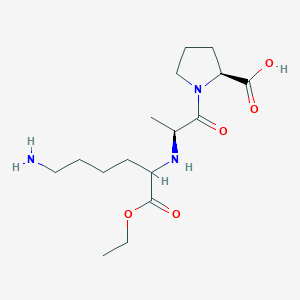



![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)

